molecular formula C9H15N3OS B7604484 3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B7604484
M. Wt: 213.30 g/mol
InChI Key: UEYUGJJYXAZOGC-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,3-dimethylbutanoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiadiazole ring.

Scientific Research Applications

3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be compared with other thiadiazole derivatives, such as:

    5-methyl-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of the compound.

    1,3,4-thiadiazole-2-thiol: Known for its antimicrobial and antifungal activities.

    2-amino-1,3,4-thiadiazole: Investigated for its potential anticancer properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,3-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-11-12-8(14-6)10-7(13)5-9(2,3)4/h5H2,1-4H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYUGJJYXAZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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